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Introduction
Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist

that has been a subject of significant interest in neuroscience research, particularly for its

potential as a rapid-acting antidepressant.[1][2] Unlike the archetypal NMDA antagonist

ketamine, lanicemine was developed to achieve antidepressant effects with a reduced risk of

psychotomimetic and dissociative side effects.[2][3] While clinical development by AstraZeneca

was terminated after it failed to meet primary endpoints in later-phase trials, the study of

lanicemine continues to provide valuable insights into the glutamatergic system's role in mood

disorders.[1][4]

This technical guide focuses on the application of Lanicemine and its deuterated analogue,

Lanicemine-d5, in a research context. The incorporation of deuterium atoms (Lanicemine-d5)

serves two primary functions in drug development and research:

As a Stable Isotope-Labeled Internal Standard (SIL-IS): Lanicemine-d5 is an ideal internal

standard for the highly accurate and precise quantification of lanicemine in biological

samples (e.g., plasma, tissue) using liquid chromatography-mass spectrometry (LC-MS/MS).

[5] Its near-identical chemical properties ensure it behaves like the unlabeled drug during

sample preparation and analysis, allowing for precise correction of experimental variability.[5]
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To Confer Potential Therapeutic Advantages: Deuteration can alter a drug's metabolic profile

due to the kinetic isotope effect—the carbon-deuterium bond is stronger than the carbon-

hydrogen bond.[6][7] This can lead to slower metabolism, increased half-life, improved

bioavailability, and reduced formation of potentially toxic metabolites.[3][6] While not clinically

developed for this purpose, these principles form a basis for hypothetical improvements in

the pharmacokinetic profile of lanicemine.

This document provides a comprehensive overview of lanicemine's mechanism of action,

quantitative data from key studies, detailed experimental protocols, and relevant signaling

pathways to support its use in neuroscience research.

Mechanism of Action
Lanicemine is a non-selective, voltage-dependent NMDA receptor channel blocker.[8] It binds

within the channel pore, physically obstructing the flow of cations like Ca²⁺.[9] Its key

distinguishing feature is its "low-trapping" nature and fast off-rate.[8][9] This means it unbinds

from the channel more readily than ketamine, a property hypothesized to reduce the incidence

of dissociative and psychotomimetic side effects.[3][10]

The antidepressant mechanism is thought to involve the preferential blockade of NMDA

receptors on tonically active GABAergic interneurons. This disinhibition leads to a surge of

glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic

acid (AMPA) receptors.[9] This surge is linked to downstream signaling cascades that promote

neuroplasticity, including the synthesis of synaptic proteins like synapsin I and neurotrophins

such as Brain-Derived Neurotrophic Factor (BDNF).[11] A measurable outcome of this cortical

disinhibition is an increase in gamma-band oscillations on electroencephalography (EEG), a

key translational biomarker used in both preclinical and clinical studies.[3][9]

Quantitative Pharmacological and Clinical Data
The following tables summarize key quantitative data from in-vitro, preclinical, and clinical

studies of Lanicemine.

Table 1: In-Vitro Receptor Binding and Potency
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Parameter Value Cell/System Reference

Ki (NMDA Receptor) 0.56 - 2.1 µM N/A [5][8][12]

IC₅₀ 4 - 7 µM CHO Cells [5][8][12]

IC₅₀ 6.4 µM Xenopus Oocytes [5][12]

| Channel Trapping | 54% | In-vitro assay |[8][10] |

Table 2: Clinical Efficacy in Major Depressive Disorder (MDD)

Study
Identifier

Treatment
Arms

Primary
Endpoint

Result Reference

Phase IIB

(Study 9)

Lanicemine
100 mg (n=52)

Change in
MADRS score
from baseline
at Week 3

-5.5 point

difference vs.
placebo
(p=0.006)

[3][6]

Lanicemine 150

mg (n=50)

-4.8 point

difference vs.

placebo

(p=0.019)

[3]

Placebo (n=50) [3]

Phase IIB (Study

31)

Lanicemine 50

mg

Change in

MADRS score

from baseline at

Week 6

No significant

difference vs.

placebo

[7][13]

Lanicemine 100

mg

No significant

difference vs.

placebo

[7][13]

| | Placebo | | |[7][13] |

Table 3: Adverse Events in Human Studies
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Study
Population

Adverse
Event

Lanicemine
(100-150
mg)

Ketamine
(0.5 mg/kg)

Placebo Reference

Healthy

Volunteers

Dissociativ
e
Symptoms
(CADSS)

Not
significantl
y increased
vs. placebo

Significantl
y increased
vs. placebo

- [3]

Feeling

Abnormal/Dis

inhibition/Illus

ion

11% (150 mg

dose)
24% - [3]

| MDD Patients | Dizziness (most common) | 33-50% | N/A | 12% |[6] |

Experimental Protocols
Protocol 1: Human Quantitative Electroencephalography
(qEEG) Study
This protocol is based on a crossover study designed to compare the neurophysiological

effects of lanicemine and ketamine.[3]

Objective: To assess and compare the effects of lanicemine and ketamine on cortical activity

using qEEG in healthy volunteers.

Study Design: Randomized, double-blind, placebo-controlled, four-way crossover study. A

washout period of at least 7 days is required between study periods.[3]

Participants: Healthy male subjects, aged 30-45 years, with a Body Mass Index (BMI) of 18-

30 kg/m ². Participants should be non-smokers for at least 4 weeks.[3]

Treatment Arms:

Lanicemine 75 mg, intravenous (IV) infusion over 60 minutes.

Lanicemine 150 mg, IV infusion over 60 minutes.
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Ketamine 0.5 mg/kg, IV infusion over 60 minutes.

Placebo (0.9% saline), IV infusion over 60 minutes.

Methodology:

EEG Setup: Scalp electrodes are placed according to the international 10-20 system

(minimum of 28 channels).

Baseline Recording: A pre-dose EEG recording is taken.

Drug Administration: The assigned study drug is administered via a controlled IV infusion

over 60 minutes.

Post-Infusion Recordings: qEEG is assessed at multiple time points after the start of the

infusion (e.g., 15, 60, 75, 180, and 480 minutes).[3]

Data Analysis: EEG data is subjected to a fast Fourier transform. Power spectral density is

computed, and changes in frequency bands (especially gamma, ~40 Hz) are analyzed

relative to the pre-dosing baseline.

Outcome Measures:

Primary: Change in relative gamma-band EEG magnitude.

Secondary: Clinician-Administered Dissociative States Scale (CADSS) scores, Brief

Psychiatric Rating Scale (BPRS), vital signs.[3]

Protocol 2: Preclinical Antidepressant-Like Activity in
Rodents (Tail Suspension Test)
This protocol is adapted from studies evaluating the potentiation of antidepressant-like effects.

[10][11]

Objective: To assess the antidepressant-like activity of lanicemine alone or in combination

with other compounds in mice.

Study Design: Randomized, controlled experiment.
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Animals: Male C57BL/6J mice, 7 weeks old.[14] Animals are housed under standard

laboratory conditions.

Treatment Arms:

Vehicle control (0.9% NaCl), intraperitoneal (i.p.) injection.

Lanicemine (e.g., 2 mg/kg or 10 mg/kg), i.p. injection.

Other compounds of interest (e.g., Hyperforin).

Combination of Lanicemine and other compounds.

Methodology:

Drug Administration: Administer the assigned treatment via i.p. injection at a defined time

before the test (e.g., 90 minutes).[10]

Tail Suspension Test (TST):

Individually suspend each mouse by its tail using adhesive tape, placed approximately 1

cm from the tip.

The suspension point should be high enough to prevent the mouse from touching any

surfaces.

Record the session (typically 6 minutes) using a video camera.

An observer, blind to the treatment groups, scores the total duration of immobility during

the final 4 minutes of the test. Immobility is defined as the absence of any limb or body

movement, except for those caused by respiration.

Outcome Measures:

Primary: Total time (in seconds) spent immobile. A significant reduction in immobility time

compared to the vehicle group is interpreted as an antidepressant-like effect.
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Secondary: Locomotor activity can be assessed in a separate test to rule out confounding

effects of hyperactivity.

Signaling Pathways and Visualizations
The following diagrams, generated using DOT language, illustrate key concepts related to

Lanicemine.
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Caption: Proposed mechanism of action for Lanicemine at the glutamatergic synapse.
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Caption: Experimental workflow for a Phase IIB clinical trial of Lanicemine.
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Pharmacological Properties Clinical / Physiological Effects
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Caption: Logical comparison of Lanicemine and Ketamine properties and effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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